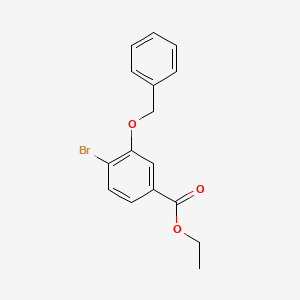

Ethyl 4-bromo-3-benzyloxybenzoate

Beschreibung

Ethyl 4-bromo-3-benzyloxybenzoate is an ester derivative of benzoic acid featuring a bromine atom at the 4-position and a benzyloxy group (-OCH₂Ph) at the 3-position of the aromatic ring. This compound is of interest in medicinal chemistry due to its structural similarity to hypolipidemic agents like Ethyl 4-benzyloxybenzoate (BRL 10894), which participates in glycerolipid metabolism by forming triglyceride metabolites in vivo . The bromine substituent enhances lipophilicity and may influence metabolic stability and biological activity compared to non-halogenated analogues.

Eigenschaften

Molekularformel |

C16H15BrO3 |

|---|---|

Molekulargewicht |

335.19 g/mol |

IUPAC-Name |

ethyl 4-bromo-3-phenylmethoxybenzoate |

InChI |

InChI=1S/C16H15BrO3/c1-2-19-16(18)13-8-9-14(17)15(10-13)20-11-12-6-4-3-5-7-12/h3-10H,2,11H2,1H3 |

InChI-Schlüssel |

IDXAGNLUHQSSMH-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC(=O)C1=CC(=C(C=C1)Br)OCC2=CC=CC=C2 |

Herkunft des Produkts |

United States |

Wissenschaftliche Forschungsanwendungen

Chemistry: Ethyl 4-bromo-3-(phenylmethoxy)benzoate is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Biology: The compound has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new pharmaceuticals. Industry: It is used in the manufacture of dyes, pigments, and other chemical products.

Wirkmechanismus

The compound exerts its effects through various molecular targets and pathways, depending on its application. For example, in antimicrobial applications, it may inhibit bacterial cell wall synthesis, while in anti-inflammatory applications, it may modulate inflammatory pathways.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Similarity Scores

High-similarity analogues (Table 1) include compounds with bromine and varied substituents at the 3- and 4-positions, as identified in CAS data :

Table 1: Structural Analogues and Key Features

Substituent Effects on Physicochemical Properties

- Bromine vs.

- Benzyloxy vs. Alkoxy/Esters : The benzyloxy group contributes significant aromaticity and lipophilicity, whereas ethoxymethyl (in Ethyl 4-bromo-3-(ethoxymethyl)benzoate) reduces steric hindrance and may improve metabolic clearance .

- Nitro Groups : Ethyl 4-nitrobenzoate exhibits strong electron-withdrawing effects, accelerating ester hydrolysis compared to brominated analogues .

Data Tables

Table 2: Substituent Impact on Key Properties

| Substituent | Electronic Effect | Lipophilicity (LogP) | Metabolic Stability |

|---|---|---|---|

| 4-Br, 3-OCH₂Ph | Moderate EWG | High | Moderate |

| 4-NO₂ | Strong EWG | Moderate | Low (reactive) |

| 4-F | Weak EWG | Moderate | High |

| 3-OCH₂CH₂OCH₃ | Moderate EDG | Low | High |

EWG = Electron-Withdrawing Group; EDG = Electron-Donating Group

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.